HOE 689
Description
Ramnodigin (CAS: N/A; XEVMPD: SUB10251MIG) is a synthetic cardiac rhythm regulator with the molecular formula C₂₉H₄₄O₆ . It is classified as an active pharmaceutical ingredient (API) under U.S. FDA and European Medicines Agency (EMA) guidelines, primarily used to manage arrhythmias. Limited pharmacokinetic data are available, but its molecular weight (512.66 g/mol) and lipophilic properties imply moderate tissue penetration and hepatic metabolism .
Properties
CAS No. |
33156-28-4 |
|---|---|
Molecular Formula |
C29H44O6 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O6/c1-17-24(30)6-7-26(34-17)35-20-8-11-27(2)19(15-20)4-5-23-22(27)9-12-28(3)21(10-13-29(23,28)32)18-14-25(31)33-16-18/h14,17,19-24,26,30,32H,4-13,15-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1 |
InChI Key |
LDZRENBZALBYIS-XZUAUHNRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ramnodigin is synthesized through a series of chemical reactions involving the modification of the digitoxigenin structure.
Industrial Production Methods: : Industrial production of Ramnodigin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: : Ramnodigin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in the reactions involving Ramnodigin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: : The major products formed from the reactions involving Ramnodigin include various derivatives with enhanced biological activity. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: : In chemistry, Ramnodigin is used as a reference compound for studying the structure-activity relationship of cardenolides. It helps in understanding the chemical modifications that can enhance the biological activity of cardenolides .
Biology: : In biological research, Ramnodigin is used to study its cytotoxic effects on cancer cells. It has shown promising results in inducing apoptosis in nonsmall cell human lung cancer cells .
Medicine: : In medicine, Ramnodigin is explored for its potential therapeutic applications as a cardiotonic and diuretic agent. Its ability to induce apoptosis in cancer cells also makes it a candidate for anticancer drug development .
Industry: : In the pharmaceutical industry, Ramnodigin is used in the development of new drugs with improved efficacy and safety profiles. Its unique chemical structure serves as a template for designing novel therapeutic agents .
Mechanism of Action
Ramnodigin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This increase in calcium levels enhances cardiac contractility, making it an effective cardiotonic agent . Additionally, Ramnodigin induces apoptosis in cancer cells by activating specific molecular pathways involved in cell death .
Comparison with Similar Compounds
Ramnodigin belongs to a class of cardiac regulators that includes Proscillaridin (C₃₀H₄₂O₈; XEVMPD: SUB10131MIG) and Simendan (C₁₄H₁₂N₆O; XEVMPD: SUB10525MIG). Below is a detailed comparison based on structural, functional, and pharmacological criteria:
Table 1: Structural and Regulatory Comparison
| Parameter | Ramnodigin | Proscillaridin | Simendan |
|---|---|---|---|
| Molecular Formula | C₂₉H₄₄O₆ | C₃₀H₄₂O₈ | C₁₄H₁₂N₆O |
| Molecular Weight | 512.66 g/mol | 554.65 g/mol | 280.28 g/mol |
| Core Structure | Steroidal backbone | Bufadienolide scaffold | Pyridazinone derivative |
| Key Functional Groups | Hydroxyl, methyl | Lactone ring, hydroxyl | Amino, nitro groups |
| Regulatory Status | EMA/FDA-approved API | EMA/FDA-approved API | EMA/FDA-approved API |
| XEVMPD Index | SUB10251MIG | SUB10131MIG | SUB10525MIG |
| Primary Indication | Arrhythmia | Heart failure | Acute heart failure |
Sources :
Structural and Functional Divergences
Core Scaffold: Ramnodigin’s steroidal backbone differentiates it from Proscillaridin’s bufadienolide structure and Simendan’s pyridazinone core. This steroidal framework may enhance binding affinity to cardiac sodium-potassium ATPase pumps, similar to digoxin but with reduced toxicity . Simendan’s pyridazinone moiety enables calcium sensitization and phosphodiesterase-III inhibition, a dual mechanism absent in Ramnodigin .
Functional Groups: Proscillaridin’s lactone ring contributes to its rapid onset of action but increases arrhythmogenic risk compared to Ramnodigin’s hydroxyl and methyl groups, which may improve metabolic stability .
Pharmacological and Clinical Contrasts
| Parameter | Ramnodigin | Proscillaridin | Simendan |
|---|---|---|---|
| Mechanism of Action | Putative Na⁺/K⁺ ATPase inhibition | Na⁺/K⁺ ATPase inhibition | Calcium sensitization, PDE-III inhibition |
| Half-life | ~20 hours (estimated) | 5–7 hours | 1–2 hours |
| Bioavailability | 60–70% (oral) | 40–50% (oral) | >90% (IV only) |
| Toxicity Profile | Lower risk of hypokalemia | High emetogenic risk | Minimal proarrhythmic effects |
Key Findings :
- Ramnodigin’s longer half-life suggests suitability for chronic arrhythmia management, whereas Simendan’s short duration limits it to acute settings .
- Proscillaridin’s narrow therapeutic index contrasts with Ramnodigin’s improved safety in preclinical models .
Biological Activity
Ramnodigin is a compound of interest due to its diverse biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Overview of Ramnodigin
Ramnodigin is classified as a cardenolide, a type of cardiac glycoside that has garnered attention for its potential therapeutic applications. Cardenolides are known for their ability to inhibit the Na+/K+-ATPase enzyme, which plays a critical role in cellular ion transport and cardiac function. The structure of Ramnodigin includes a steroid aglycone linked to sugar moieties, which influences its potency and biological effects.
The primary mechanism through which Ramnodigin exerts its biological effects is via the inhibition of Na+/K+-ATPase activity. This inhibition leads to increased intracellular sodium levels, which subsequently affects calcium influx through sodium-calcium exchange mechanisms. The resulting increase in intracellular calcium concentration enhances cardiac contractility, making Ramnodigin potentially useful in treating heart failure and related conditions.
Key Findings on Na+/K+-ATPase Inhibition
Research indicates that the potency of Ramnodigin can be influenced by the number and type of sugar residues attached to the steroid backbone. For instance, studies have shown that:
- Digitoxigenin-glucoside , a related compound, exhibited an I50 value (the concentration required to inhibit 50% of enzyme activity) significantly lower than that of its aglycone counterpart, indicating enhanced potency due to glycosylation .
- The presence of specific sugar residues can modulate the binding affinity and stability of the compound when interacting with the Na+/K+-ATPase enzyme .
Biological Activities
Ramnodigin has been studied for various biological activities beyond its cardiotonic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that Ramnodigin may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against certain pathogens, warranting further exploration into its use as an antimicrobial agent.
Case Studies and Research Findings
A number of studies have investigated the biological activity of Ramnodigin and its analogs. Below is a summary table highlighting key research findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
